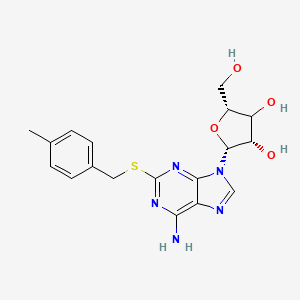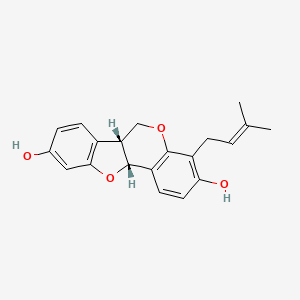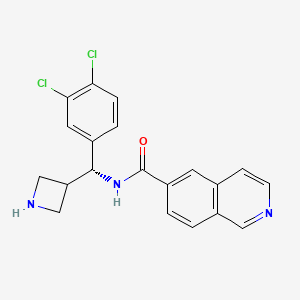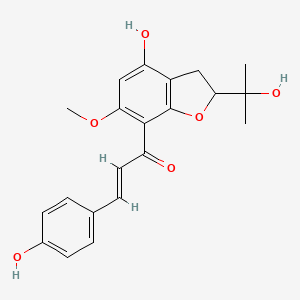![molecular formula C10H18F3N5O5 B12389668 (2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12389668.png)
(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid;2,2,2-trifluoroacetic acid is a complex organic molecule. It is characterized by the presence of isotopically labeled nitrogen (^15N) and carbon (^13C) atoms, which are often used in scientific research to trace molecular pathways and interactions. The compound also contains trifluoroacetic acid, a common reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid typically involves multiple steps, including the incorporation of isotopically labeled atoms. The process may start with the synthesis of the amino acid backbone, followed by the introduction of ^15N and ^13C labels through specific reagents and conditions. The final step often involves the addition of trifluoroacetic acid to stabilize the compound.
Industrial Production Methods
Industrial production of this compound would require large-scale synthesis techniques, including the use of automated peptide synthesizers and high-purity reagents. The process would be optimized for yield and purity, ensuring that the isotopic labels are correctly incorporated and that the final product meets stringent quality standards.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The imine groups can be reduced to amines.
Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce primary amines.
科学研究应用
The compound has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation of isotopically labeled atoms into biomolecules.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of new compounds.
Industry: Applied in the synthesis of complex organic molecules and materials.
作用机制
The mechanism of action of (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid involves its interaction with specific molecular targets. The isotopic labels allow researchers to track the compound’s interactions and transformations within biological systems. The trifluoroacetic acid component may also play a role in stabilizing the molecule and facilitating its interactions with target proteins and enzymes.
相似化合物的比较
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups but different isotopic labeling.
Pregabalin Lactam Dimer: Another complex organic molecule used in pharmaceutical research.
Uniqueness
The unique aspect of (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid lies in its isotopic labeling, which allows for precise tracking and analysis in various scientific studies. This makes it particularly valuable in research applications where understanding molecular interactions and pathways is crucial.
属性
分子式 |
C10H18F3N5O5 |
|---|---|
分子量 |
355.21 g/mol |
IUPAC 名称 |
(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H17N5O3.C2HF3O2/c9-4-6(14)13-5(7(15)16)2-1-3-12-8(10)11;3-2(4,5)1(6)7/h5H,1-4,9H2,(H,13,14)(H,15,16)(H4,10,11,12);(H,6,7)/t5-;/m0./s1/i1+1,2+1,3+1,5+1,7+1,8+1,10+1,11+1,12+1,13+1; |
InChI 键 |
ZCJXGUAWIGRKIB-GCQAJPQVSA-N |
手性 SMILES |
C(C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][15N]=[13C]([15NH2])[15NH2])[13C](=O)O)N.C(=O)(C(F)(F)F)O |
规范 SMILES |
C(CC(C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[4-(5-fluoropyrimidin-2-yl)-3-methoxypyridin-2-yl]amino]-6-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12389588.png)
![2-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12389616.png)
![trisodium;5-[(Z)-(3-carboxy-4-hydroxy-5-methylcyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B12389623.png)








![[Thr28, Nle31]-Cholecystokinin (25-33), sulfated](/img/structure/B12389661.png)

![(1E,4Z,6E)-4-[(1-butyltriazol-4-yl)methyl]-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one](/img/structure/B12389678.png)
